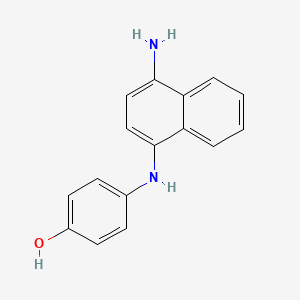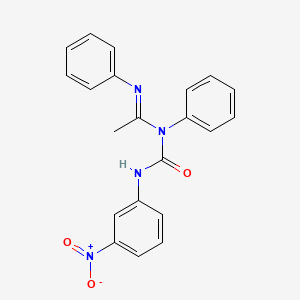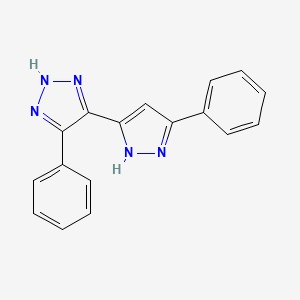![molecular formula C18H14 B13799932 16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
16-Methyl-15H-cyclopenta[a]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methyl-15H-cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H16 This compound is characterized by a cyclopenta[a]phenanthrene core structure with a methyl group attached at the 16th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyl-15H-cyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a phenanthrene derivative, a Friedel-Crafts alkylation can be employed to introduce the methyl group at the desired position. Subsequent cyclization reactions can then form the cyclopenta ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and selectivity. The specific methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
16-Methyl-15H-cyclopenta[a]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
16-Methyl-15H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of polycyclic aromatic hydrocarbons.
Medicine: Its derivatives may have pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used as a precursor in the synthesis of more complex organic molecules or materials.
Mechanism of Action
The mechanism of action of 16-Methyl-15H-cyclopenta[a]phenanthrene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways can vary depending on the biological context. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound of 16-Methyl-15H-cyclopenta[a]phenanthrene, lacking the methyl group and cyclopenta ring.
Cyclopenta[a]phenanthrene: Similar structure but without the methyl group at the 16th position.
Methylphenanthrene: Various isomers with a methyl group attached at different positions on the phenanthrene core.
Uniqueness
This compound is unique due to the specific positioning of the methyl group and the presence of the cyclopenta ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H14 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
16-methyl-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-10-14-7-9-16-15-5-3-2-4-13(15)6-8-17(16)18(14)11-12/h2-10H,11H2,1H3 |
InChI Key |
CTQXAKHIPNYJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)

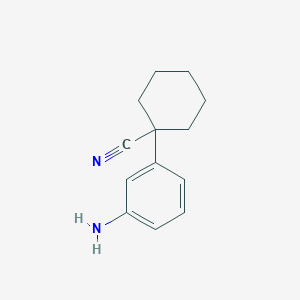
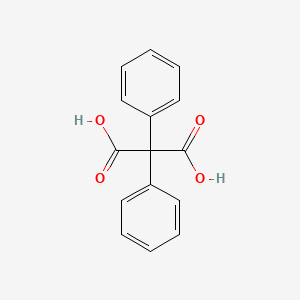
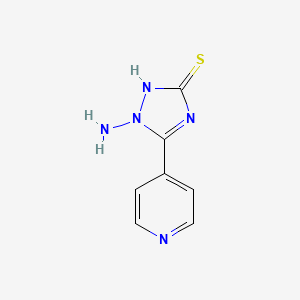
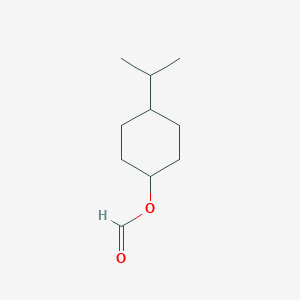
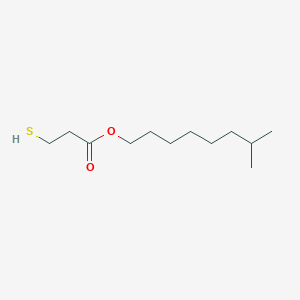
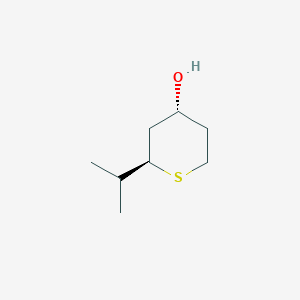
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)

